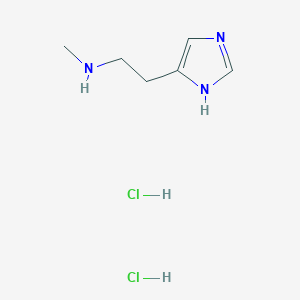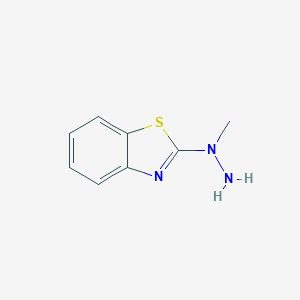
6-プロピルピリミジン-4-オール
概要
説明
6-Propylpyrimidin-4-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their diverse biological activities, including antihypertensive, antibacterial, and antiproliferative effects. The compound has garnered attention in various fields of research due to its potential therapeutic applications.
科学的研究の応用
6-Propylpyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies investigating the role of pyrimidine derivatives in cellular processes and genetic regulation.
Medicine: Due to its biological activities, 6-Propylpyrimidin-4-ol is explored for its potential therapeutic effects, including antihypertensive and antibacterial properties.
Industry: The compound is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
作用機序
Mode of Action
6-Propylpyrimidin-4-ol interacts with its targets by acting as an inhibitor This means it binds to these enzymes and reduces their activity
Biochemical Pathways
The inhibition of DIO1 and TPO by 6-Propylpyrimidin-4-ol affects the thyroid hormone metabolism pathway . This can lead to downstream effects such as altered metabolic rate, growth, and development.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and can have an active effect
Result of Action
The molecular and cellular effects of 6-Propylpyrimidin-4-ol’s action are likely related to its inhibition of DIO1 and TPO. By inhibiting these enzymes, it can disrupt the normal synthesis and metabolism of thyroid hormones, leading to changes in metabolic rate, growth, and development . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpyrimidin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-oxoenanthic acid ethyl ester with carbamimidothioic acid . Another method includes the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl₂-catalyzed three-component coupling reaction .
Industrial Production Methods: Industrial production of 6-Propylpyrimidin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet the stringent requirements of pharmaceutical and research applications.
化学反応の分析
Types of Reactions: 6-Propylpyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
類似化合物との比較
Comparison: 6-Propylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives. For example, the presence of a propyl group at the 6-position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
IUPAC Name |
4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOXWFPCYCCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)


